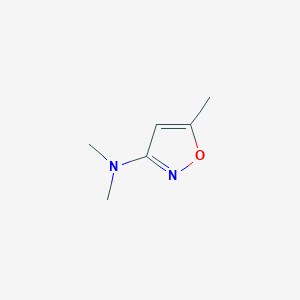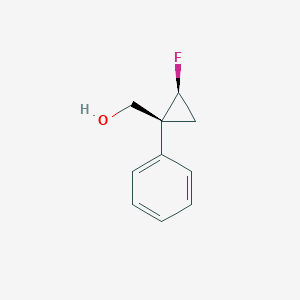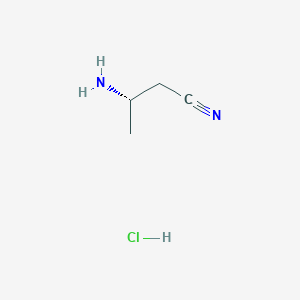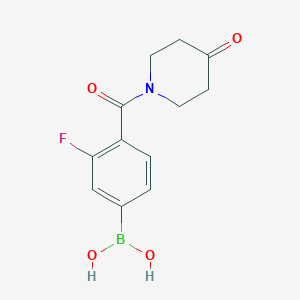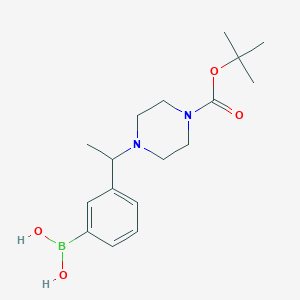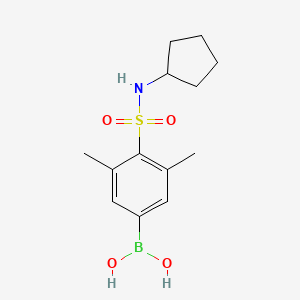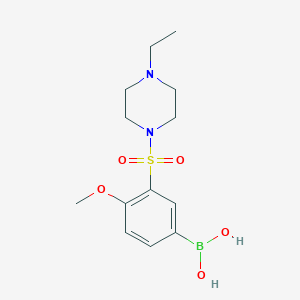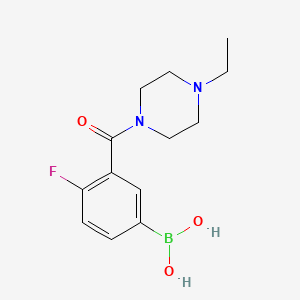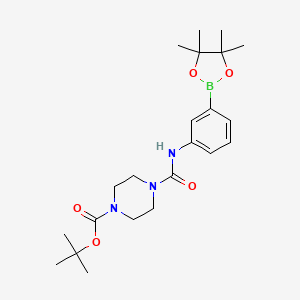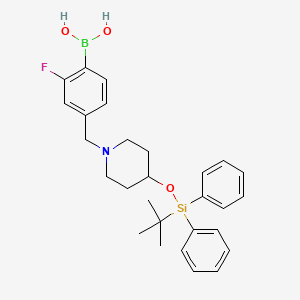
2-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine
Overview
Description
2-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine is a compound with the molecular formula C9H10N2 . It is a derivative of pyrrole, a heterocyclic aromatic organic compound . Pyrrole derivatives are known for their diverse biological activities and are found in many natural products .
Synthesis Analysis
The synthesis of 3,4-dihydro-2H-pyrroles, which are key components of this compound, can be achieved from ketones, aldehydes, and nitro alkanes via hydrogenative cyclization . A highly active, selective, and reusable nickel catalyst has been developed and employed for this synthesis .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C9H10N2/c1-2-6-10-8(4-1)9-5-3-7-11-9/h1-2,4,6H,3,5,7H2 . The compound has a molecular weight of 146.19 g/mol .Chemical Reactions Analysis
The key to the general hydrogenation/cyclization reaction in the synthesis of 3,4-dihydro-2H-pyrroles is a highly active, selective, and reusable nickel catalyst . This catalyst is capable of hydrogenating aliphatic nitro compounds while tolerating a ketone as a functional group .Scientific Research Applications
Synthesis of Novel Pyrroline Derivatives :
- A novel synthetic methodology has been developed for the synthesis of diethyl 5-alkyl/aryl/heteroaryl substituted 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates by iodide ion induced ring expansion. These products can be used as key intermediates in the synthesis of substituted pyrrolines, pyrroles, and pyrrolidines (More et al., 2011).
Coordination Chemistry of Pyrrole-Pyridine Compounds :
- Compounds like "{2,2′-[3-Azapentane-1,5-diylbis(nitrilomethylidyne)]dipyrrol-1-yl}(4-methylpyridine)cobalt(III) tetraphenylborate" have been studied for their unique coordination chemistry. These compounds can exhibit complex geometries and are of interest for their potential applications in materials science and catalysis (Meghdadi et al., 2010).
Synthesis of [1,8]Naphthyridines :
- The synthesis of 2,4-Substituted [1,8]Naphthyridines from pyridine derivatives has been achieved. These compounds are important for their applications in the development of new pharmaceuticals and materials (Abbiati et al., 2002).
Synthesis of Lanthanide Compounds :
- Derivatives of 2,6-di(pyrazol-1-yl)pyridine and related ligands have been synthesized and used in the formation of luminescent lanthanide compounds, which have potential applications in biological sensing (Halcrow, 2005).
Synthesis of Hydrogenated Pyrroloindoles :
- Novel 4-substituted 2,7-dimethyl-3,4-dihydro-1H- and 2,7-dimethyl-cis-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indoles have been synthesized, demonstrating the broad spectrum of pharmacological activity of these hydrogenated pyrroloindoles (Ivachtchenko et al., 2010).
Synthesis of Dipyridylpyrrolato-Metal Complexes :
- A variety of 2,5-di(2-pyridyl)pyrroles have been synthesized, providing a direct entry to dipyridylpyrrolato-metal complexes, which have applications in catalysis and material science (McSkimming et al., 2014).
Biochemical Analysis
Biochemical Properties
2-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, it can activate transcription factors, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, indicating a dosage-dependent response in animal studies.
Properties
IUPAC Name |
2-(3,4-dihydro-2H-pyrrol-5-yl)-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-8-4-2-7-12-10(8)9-5-3-6-11-9/h2,4,7H,3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRHDQSMLHFACB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=NCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


